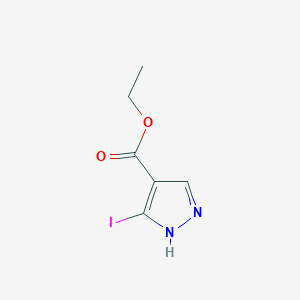

ethyl 3-iodo-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-iodo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZGLIKEVZAURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670400 | |

| Record name | Ethyl 5-iodo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827316-43-8 | |

| Record name | Ethyl 5-iodo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-iodo-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate

CAS Number: 827316-43-8

Abstract

This technical guide provides a comprehensive overview of ethyl 3-iodo-1H-pyrazole-4-carboxylate, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document details the synthesis, physicochemical properties, spectral characterization, and critical applications of this versatile molecule, with a particular focus on its role as a precursor to potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Introduction: The Strategic Importance of this compound

This compound is a strategically important intermediate in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The presence of an iodo group at the 3-position and an ethyl carboxylate at the 4-position provides two orthogonal handles for chemical modification. The carbon-iodine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse molecular complexity. This dual functionality makes this compound a valuable scaffold for the construction of compound libraries for high-throughput screening and the targeted synthesis of complex bioactive molecules.

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves a diazotization-iodination reaction, specifically a Sandmeyer-type reaction, starting from the readily available ethyl 3-amino-1H-pyrazole-4-carboxylate.

Synthetic Protocol: Diazotization-Iodination

This protocol outlines a robust procedure for the synthesis of this compound.

Materials:

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) in a reaction vessel.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically observed by a change in the color of the solution.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

-

Iodination:

-

In a separate vessel, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

-

Causality of Experimental Choices and Mechanism

The choice of a Sandmeyer-type reaction is predicated on its reliability for converting aromatic and heteroaromatic amines to halides. The diazotization step, carried out in a strong acid at low temperatures, is crucial for the in situ generation of the pyrazolediazonium salt. The acid protonates the amino group, making it a better leaving group, while the low temperature prevents the premature decomposition of the unstable diazonium intermediate.

The subsequent iodination with potassium iodide proceeds via a radical mechanism. The iodide ion acts as a nucleophile, displacing the dinitrogen molecule from the diazonium salt. This reaction is particularly efficient for the synthesis of iodoarenes and iodoheterocycles.

Caption: Synthesis and Application of this compound.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 827316-43-8 | Multiple Chemical Suppliers |

| Molecular Formula | C₆H₇IN₂O₂ | Pharmaffiliates[1] |

| Molecular Weight | 266.04 g/mol | Pharmaffiliates[1] |

| Appearance | White to light yellow powder or crystals | Sigma-Aldrich |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | General observation for similar compounds |

| Storage | Store in a refrigerator. | Sigma-Aldrich |

Spectral Data

-

¹H NMR (400 MHz, CDCl₃) δ: 8.02 (s, 1H, Ar-H), 5.53 (q, J = 6.0 Hz, 1H, NCH), 4.38 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.57 – 3.37 (m, 2H, OCH₂CH₃), 1.67 (d, J = 6.0 Hz, 3H, CHCH₃), 1.40 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.20 (t, J = 7.0 Hz, 3H, CH₂CH₃).[2]

-

¹³C NMR (100 MHz, CDCl₃) δ: 161.7, 131.1, 118.4, 97.5, 88.7, 64.9, 60.5, 22.3, 14.8, 14.3.[2]

-

Mass Spectrometry (MS), m/z (%): 338 (M⁺, 6), 294 (49), 221 (25), 167 (50), 73 (99), 45 (100).[2]

-

High-Resolution Mass Spectrometry (HRMS) (ES): Calculated for [M+Na]⁺ C₁₀H₁₅IN₂NaO₃: 361.0019; Found: 361.0018.[2]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile precursor for the synthesis of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this starting material, is a well-known "privileged scaffold" in medicinal chemistry due to its structural similarity to the adenine core of ATP, allowing it to effectively target the ATP-binding site of various kinases.

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound typically involves a cyclocondensation reaction. This can be achieved by reacting the pyrazole with a source of formamide or a similar one-carbon unit, which leads to the formation of the fused pyrimidine ring.

Targeting Kinase Signaling Pathways

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of several important kinases implicated in cancer and inflammatory diseases. These include:

-

Breast Tumor Kinase (BRK/PTK6): BRK is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is implicated in cell proliferation, migration, and invasion.

-

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

The inhibition of these kinases can disrupt the signaling pathways that drive tumor growth and survival.

Caption: Inhibition of the BRK/PTK6 Signaling Pathway.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound is expected to have the following GHS hazard classifications:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of diverse and complex molecular architectures, most notably the pyrazolo[3,4-d]pyrimidine scaffold, which is a cornerstone for the development of novel kinase inhibitors. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry.

References

physical and chemical properties of ethyl 3-iodo-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Introduction

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. As a functionalized pyrazole, this molecule serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures.[1][2] The pyrazole scaffold is a core component in numerous biologically active compounds, and the presence of both an iodo group and an ethyl ester provides two distinct and highly valuable points for chemical modification.[3]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details its reactivity, outlines general synthetic strategies, and discusses its applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Physical Properties

The fundamental identity of a chemical compound is defined by its structure and core physical characteristics. These properties are critical for its handling, characterization, and application in experimental settings.

1.1. Chemical Structure and Identifiers

-

Systematic Name: this compound

-

Synonyms: 3-Iodo-1H-pyrazole-4-carboxylic acid ethyl ester, Ethyl 3-iodopyrazole-4-carboxylate[4][5]

-

Molecular Formula: C₆H₇IN₂O₂[8]

-

Molecular Weight: 266.04 g/mol [6]

-

SMILES: CCOC(=O)c1c[nH]nc1I[4]

-

InChI Key: GCZGLIKEVZAURZ-UHFFFAOYSA-N

1.2. Physicochemical Data

The physical properties of the compound dictate its state, appearance, and the conditions required for storage and handling. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical Form | White to light yellow powder or crystals | |

| Boiling Point | 345.6 ± 22.0 °C (Predicted) | [8] |

| Flash Point | 162.8 ± 22.3 °C (Predicted) | [8] |

| Purity | Typically ≥98% | |

| Storage | 2-8°C, Refrigerator | [6] |

Spectroscopic Characterization

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 15.1, 21.4, 57.32, 64.5, 89.2, 138.4, 155.1.[3]

-

Mass Spectrometry (MS): m/z (%) 311 (9), 267 (11), 223 (2), 73 (100), 45 (80).[3]

-

High-Resolution Mass Spectrometry (HRMS-ES): Calculated for [M+Na]⁺ C₇H₁₀IN₃NaO₃: 333.9659; found 333.9654.[3]

The analysis of these related compounds is a standard practice in synthetic chemistry. The N-H proton of the parent compound would be expected to appear as a broad singlet in the ¹H NMR spectrum, and its absence in the N-protected analog, along with the appearance of signals for the ethoxyethyl group, confirms the successful protection of the pyrazole nitrogen.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from its three primary reactive sites: the pyrazole N-H, the C3-iodo substituent, and the C4-ethyl carboxylate group. This trifunctional nature allows for sequential and regioselective modifications.

3.1. Key Reactive Centers

-

Pyrazole N-H: The proton on the pyrazole nitrogen is acidic and can be deprotonated or participate in reactions such as N-alkylation and N-acylation. For many subsequent reactions, particularly transition metal-catalyzed cross-couplings, this site must be protected to prevent interference.[3] A common and effective method is protection with ethyl vinyl ether in the presence of a catalytic amount of acid like trifluoroacetic acid (TFA).[3]

-

C3-Iodo Group: The iodine atom at the 3-position is an excellent leaving group, making this position ideal for transition metal-catalyzed cross-coupling reactions. This functionality enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery for assembling complex molecular libraries.[1] Reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings are highly effective at this position.[1][3]

-

C4-Ethyl Carboxylate: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also be reduced to an alcohol, further expanding the synthetic possibilities.

3.2. Reaction Pathways and Methodologies

The strategic manipulation of these reactive sites is key to leveraging this building block effectively.

Caption: Logical workflow of synthetic transformations.

Exemplary Protocol: Sonogashira Cross-Coupling

This protocol is based on established methods for coupling N-protected iodopyrazoles.[3] The causality behind N-protection is critical; it prevents the pyrazole from acting as a ligand for the palladium catalyst, which could otherwise poison the reaction.

-

N-H Protection: Dissolve this compound in dichloromethane (CH₂Cl₂). Add a catalytic amount of trifluoroacetic acid (TFA). Cool the mixture and add ethyl vinyl ether portionwise, maintaining a controlled temperature (e.g., 28–33 °C) to manage the exothermic reaction.[3] Monitor the reaction by TLC or GC-MS until completion. Purify the resulting N-protected intermediate.

-

Cross-Coupling Reaction: To a solution of the N-protected iodopyrazole in a suitable solvent (e.g., DMF or an amine like triethylamine), add the terminal alkyne (e.g., phenylacetylene).

-

Catalyst Addition: Add a palladium catalyst (e.g., (PPh₃)₂PdCl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 25-80 °C) until the starting material is consumed.

-

Work-up and Purification: After cooling, pour the reaction mixture into a suitable solvent like ethyl acetate and wash with brine. Dry the organic layer, concentrate it, and purify the residue via column chromatography to obtain the desired C3-alkynylated pyrazole.

Synthesis and Availability

This compound is commercially available from various chemical suppliers.[7][8] For researchers requiring a custom synthesis, a general pathway involves the construction of the pyrazole ring followed by regioselective iodination.

Caption: Plausible synthetic route to the title compound.

One established method for forming the pyrazole-4-carboxylate core is the reaction of an appropriate β-keto ester equivalent, such as (ethoxycarbonyl)malondialdehyde, with hydrazine.[9] The subsequent iodination step is a critical transformation. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, typically at the 4-position.[3] To achieve iodination at the 3-position, a strategy involving protection, directed metalation, and then quenching with an iodine source may be required, or by using a starting material that already contains the desired substitution pattern.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for creating novel molecules with potential therapeutic applications.

-

Kinase Inhibitors: The pyrazole scaffold is a well-known "hinge-binding" motif in many kinase inhibitors, which are a major class of cancer therapeutics. The ability to functionalize the C3 and C4 positions allows for the exploration of chemical space to optimize potency and selectivity.[1][10]

-

Agrochemicals: Pyrazole derivatives are also used extensively in agriculture as herbicides and fungicides. This building block provides a convenient starting point for the synthesis of new crop protection agents.[2]

-

Materials Science: Functionalized pyrazoles can be incorporated into polymers or used as ligands in the design of new OLED materials, where their electronic properties can be fine-tuned through substitution.[3]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is aggregated from available Safety Data Sheets (SDS).

-

GHS Hazard Statements:

-

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]

-

P264: Wash skin thoroughly after handling.[13]

-

P271: Use only outdoors or in a well-ventilated area.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12][13]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12][13]

-

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[12]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator (2-8°C), away from incompatible substances.[6]

References

- 1. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemcd.com [chemcd.com]

- 5. 3-Iodo-1H-pyrazole-4-carboxylic acid ethyl ester | 827316-43-8 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. angenechemical.com [angenechemical.com]

- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

ethyl 3-iodo-1H-pyrazole-4-carboxylate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique molecular architecture, characterized by a planar pyrazole core regioselectively substituted with an iodine atom at the C3 position and an ethyl ester at C4, imparts a distinct reactivity profile. The electron-deficient nature of the pyrazole ring, combined with the labile carbon-iodine bond, makes this molecule an exceptionally versatile substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions. This guide provides a comprehensive examination of the compound's molecular structure, elucidated through spectroscopic analysis and synthetic rationale. We will explore the strategic synthesis required to achieve the 3-iodo regiochemistry, detail its characteristic spectroscopic signatures, and discuss how its structural features govern its utility in the synthesis of complex, high-value molecules for drug discovery and beyond.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a preeminent scaffold in pharmaceutical development, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a stable, aromatic, and hydrogen-bond-donating/accepting unit, allowing for potent and selective interactions with biological targets such as protein kinases. The functionalization of the pyrazole ring is therefore a cornerstone of modern drug design, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

Among functionalized pyrazoles, halo-pyrazoles are of paramount importance due to their role as synthetic intermediates.[3] this compound (CAS No. 827316-43-8) emerges as a particularly valuable reagent.[4] The iodine substituent at the C3 position represents the most reactive of the common halogens (I > Br > Cl) in metal-catalyzed cross-coupling reactions, offering a reliable handle for the introduction of carbon, nitrogen, and oxygen-based substituents.[3][5] This guide delves into the foundational molecular structure of this compound, providing the technical understanding necessary for its effective application in research and development.

Synthesis and Regiochemical Control

The synthesis of this compound is a non-trivial challenge that hinges on achieving absolute regiochemical control. Standard electrophilic iodination of the parent ethyl 1H-pyrazole-4-carboxylate scaffold preferentially occurs at the electron-rich C4 position, which is already occupied by the ester.[6][7] Therefore, direct iodination is not a viable route. The synthesis must be designed to specifically install the iodine at the C3 position.

A prevalent and effective strategy involves a multi-step sequence starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, as detailed below. This approach leverages classical diazotization chemistry, a reliable method for converting an amino group into a versatile diazonium salt, which can then be substituted.

Experimental Protocol: Synthesis via Diazotization

-

Diazotization: Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv.) is dissolved in a solution of dilute sulfuric acid or hydrochloric acid and cooled to 0-5 °C in an ice-water bath.[8]

-

Diazo Formation: A solution of sodium nitrite (NaNO₂) (1.1 equiv.) in cold water is added dropwise to the pyrazole solution, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes, resulting in the formation of the intermediate diazonium salt. The causality for this step lies in the generation of a highly reactive electrophile at the N2 position of the pyrazole, which is unstable and used immediately.

-

Iodination (Sandmeyer-type Reaction): A solution of potassium iodide (KI) (1.5 equiv.) in water is added to the cold diazonium salt solution. The mixture is allowed to warm slowly to room temperature and then heated gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. The iodine anion acts as a nucleophile, displacing the N₂ gas to form the stable C-I bond.

-

Work-up and Purification: Upon cooling, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with sodium thiosulfate solution (to quench any remaining iodine), water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

This synthetic workflow is a prime example of a self-validating protocol; the successful evolution of nitrogen gas in step 3 is a direct indicator of the desired substitution reaction taking place.

Caption: Synthetic workflow for this compound.

Molecular Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While a single-crystal X-ray structure is the ultimate proof, extensive data from analogous pyrazole structures confirm the key geometric features.[9][10] The pyrazole ring is an aromatic, planar five-membered heterocycle.

Spectroscopic Analysis

The following data are based on reported values for closely related N-protected derivatives and established principles of NMR spectroscopy.[11] The N-H proton can broaden adjacent signals and its own signal, and its chemical shift is highly dependent on solvent and concentration.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The most characteristic signal is a singlet for the C5-H proton, typically found in the downfield region (δ 8.0-8.5 ppm). Its singlet nature confirms the 3,4-disubstitution pattern.

-

The ethyl ester group gives rise to a quartet (CH₂) around δ 4.2-4.4 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm, with a typical coupling constant (J) of ~7.1 Hz.

-

The N1-H proton appears as a broad singlet at a variable chemical shift, often far downfield (δ > 10 ppm), and can be confirmed by D₂O exchange.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

C=O (Ester Carbonyl): The ester carbonyl carbon is observed in the typical range of δ 160-165 ppm.

-

C5: This carbon, attached to a proton, appears around δ 138-142 ppm.

-

C4: The carbon bearing the ester group is typically found around δ 108-112 ppm.

-

C3: The carbon atom bonded to the iodine exhibits a significantly shielded (upfield) chemical shift due to the heavy atom effect. It is expected to appear in the range of δ 85-95 ppm. This upfield shift is a key diagnostic feature for iodinated carbons.

-

Ethyl Group: The -CH₂- carbon appears around δ 60-62 ppm, and the -CH₃ carbon is found upfield around δ 14-15 ppm.

-

Data Summary: Expected NMR Chemical Shifts

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| CH ₃ (Ethyl) | ~1.3 (triplet) | ~14.5 |

| CH ₂ (Ethyl) | ~4.3 (quartet) | ~61.0 |

| C3-I | - | ~90.0 |

| C4-COOEt | - | ~110.0 |

| C5-H | ~8.2 (singlet) | ~140.0 |

| NH | >10 (broad s) | - |

| C =O (Ester) | - | ~162.0 |

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry would show a clear molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 266, corresponding to the molecular weight of C₆H₇IN₂O₂.[4] The isotopic pattern would not be particularly distinctive as iodine is monoisotopic (¹²⁷I).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching vibration for the ester at ~1700-1720 cm⁻¹ and a broad N-H stretching band around 3200-3400 cm⁻¹.

Reactivity and Synthetic Utility

The molecular structure of this compound directly dictates its chemical reactivity. The C-I bond is the most reactive site for metal-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds.[5][12][13]

The general reactivity order for halopyrazoles in palladium-catalyzed reactions is C-I > C-Br > C-Cl, which is a direct consequence of bond dissociation energies.[3] This makes the 3-iodo derivative the substrate of choice for reactions requiring milder conditions or for coupling with less reactive partners. For many of these reactions, prior protection of the pyrazole N-H (e.g., as a Boc or ethoxyethyl ether) is advantageous to prevent catalyst inhibition or undesired side reactions.

Caption: Reactivity of the C-I bond in cross-coupling reactions.

This high reactivity allows for the late-stage functionalization of the pyrazole core, enabling the rapid synthesis of diverse compound libraries for screening in drug discovery programs. The ester at the C4 position can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for molecular diversification.

Conclusion

The molecular structure of this compound is a testament to the power of strategic synthesis in creating high-value chemical tools. Its key features—a planar aromatic pyrazole core, a highly reactive C-I bond at the 3-position, and a modifiable ester at the 4-position—make it an indispensable building block for researchers. A thorough understanding of its synthesis, which circumvents the challenges of regioselectivity, and its spectroscopic characteristics is essential for its effective use. This compound will undoubtedly continue to play a crucial role in advancing the fields of medicinal chemistry, agrochemicals, and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. sid.ir [sid.ir]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF [slideshare.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Versatile Nucleus with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents based on the pyrazole scaffold.

Introduction: The Enduring Prominence of the Pyrazole Core

Pyrazole, first described by Ludwig Knorr in 1883, is a fundamental heterocyclic scaffold that has captivated the attention of medicinal chemists for over a century.[1] Its planarity, aromaticity, and the presence of two nitrogen atoms—one acting as a hydrogen bond donor and the other as an acceptor—endow it with the ability to interact with a wide array of biological targets.[1] This versatility has translated into a remarkable number of clinically approved drugs and a plethora of compounds in various stages of preclinical and clinical development.[2]

The synthetic tractability of the pyrazole ring allows for facile and diverse substitutions at its carbon and nitrogen atoms, enabling the fine-tuning of physicochemical properties and biological activity.[3][4] Modern synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, have further accelerated the exploration of the chemical space around the pyrazole core.[5]

This guide will explore the major therapeutic areas where pyrazole derivatives have made a significant impact, providing both the theoretical underpinnings of their activity and the practical methodologies for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a privileged scaffold in the design of novel anticancer agents, demonstrating the ability to interfere with various oncogenic pathways.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation, survival, and metastasis.[6][8]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are mediated through various mechanisms, including:

-

Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][9] For instance, some derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2.[9]

-

Tubulin Polymerization Inhibition: Certain pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][10]

-

Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and activation of caspases.[11]

-

DNA Intercalation and Topoisomerase Inhibition: Some pyrazoles can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[6][8]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent anticancer pyrazole derivatives. Key findings include:

-

Substitutions on the pyrazole ring significantly influence anticancer efficacy and selectivity.[6][7]

-

The nature and position of substituents on the aryl rings attached to the pyrazole core are critical for activity. For example, the presence of specific groups can enhance binding to the target protein.[4][9]

-

Hybrid molecules incorporating the pyrazole scaffold with other pharmacophores have shown synergistic or enhanced anticancer activity.[3]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][12][13]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 6 | Various | 0.00006 - 0.00025 | Tubulin Polymerization Inhibitor | [6] |

| Compound 43 | MCF7 | 0.25 | PI3 Kinase Inhibitor | [6] |

| Compounds 31 & 32 | A549 | 42.79 & 55.73 | CDK2 Inhibitors | [6] |

| Compounds 53 & 54 | HepG2 | 15.98 & 13.85 | Dual EGFR/VEGFR-2 Inhibitors | [6] |

| 5b | K562, A549 | 0.021, 0.69 | Tubulin Polymerization Inhibitor | [10] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with some, like celecoxib, being widely used in the clinic.[14][15]

Mechanism of Anti-inflammatory Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[14][16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[15] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[15][17]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by paw edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight with free access to water.

-

Compound Administration: Administer the pyrazole derivative or the standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | COX-2 IC₅₀ (µM) | In Vivo Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Compound 1 | 0.31 | Rat Paw Edema | 74.3 | - | [15] |

| Compound 9 | 0.26 | Rat Paw Edema | 0.170 (mmol/kg) | - | [15] |

| Compound 5f | 1.50 | - | - | - | [19] |

| Compound 6f | 1.15 | - | - | - | [19] |

| AD 532 | - | Rat Paw Edema | - | Promising results | [2] |

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad range of bacteria and fungi.[20][21][22][23][24]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

-

Enzyme Inhibition: Inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[21]

-

Cell Wall Disruption: Some pyrazoles can interfere with the synthesis or integrity of the microbial cell wall.[21]

-

Disruption of Cellular Respiration: Interference with the electron transport chain and other metabolic processes.

Experimental Protocol: Agar Well Diffusion Method

This is a widely used and straightforward method for screening the antimicrobial activity of compounds.[5][25][26][27][28]

Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Seeding the Plates: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[28]

-

Compound Application: Add a known concentration of the pyrazole derivative solution into the wells. Include positive (standard antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Experimental Workflow: Agar Well Diffusion Assay

Caption: Workflow for the agar well diffusion antimicrobial assay.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 21a | Aspergillus niger | 2.9 - 7.8 | [20] |

| 21a | Staphylococcus aureus | 62.5 - 125 | [20] |

| 21c | Multi-drug resistant bacteria | 0.25 | [22] |

| 23h | Multi-drug resistant bacteria | 0.25 | [22] |

| Imidazo-pyridine pyrazole 18 | E. coli, S. aureus, P. aeruginosa, S. typhimurium | <1 | [29] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Pyrazole derivatives have shown promise as anticonvulsant agents, with some acting on key neurotransmitter systems.[30][31][32]

Mechanism of Anticonvulsant Action

A significant mechanism for the anticonvulsant activity of some pyrazole derivatives is their interaction with the GABA-A receptor .[31] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By positively modulating the GABA-A receptor, these compounds enhance the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, thus suppressing seizure activity.[31]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[33][34][35][36][37]

Principle: Application of a maximal electrical stimulus to the cornea of a rodent induces a characteristic tonic-clonic seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[34]

Step-by-Step Methodology:

-

Animal Preparation: Use mice of a specific strain and weight range.

-

Compound Administration: Administer the pyrazole derivative or a standard anticonvulsant drug (e.g., phenytoin) via a suitable route (e.g., intraperitoneal or oral).

-

Electrode Application: At the time of predicted peak effect of the drug, apply corneal electrodes after administering a topical anesthetic.

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[36]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.

-

Data Analysis: Determine the percentage of animals protected in each group and calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure).

Data Presentation: Anticonvulsant Activity of Pyrazole Derivatives

| Compound ID | Animal Model | ED₅₀ (mg/kg) | Putative Mechanism | Reference |

| 7h | MES & scPTZ (mice) | Potent | - | [30] |

| 3c | PTZ (mice) | - | GABA-A Receptor Modulation | [31] |

| Denzimol | MES (rats) | Potent | - | [36] |

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore its privileged nature. This guide has provided a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties of pyrazole compounds, along with detailed experimental protocols for their evaluation.

Future research in this field will likely focus on:

-

The design and synthesis of novel pyrazole derivatives with enhanced potency and selectivity for their biological targets.

-

The development of multi-target pyrazole derivatives that can address complex diseases with a single molecule.

-

A deeper understanding of the mechanisms of action and the identification of novel biological targets for pyrazole compounds.

-

The application of computational methods, such as molecular docking and QSAR studies, to guide the rational design of new derivatives.

The continued exploration of the chemical space around the pyrazole nucleus holds immense promise for the discovery of next-generation therapeutic agents to address a wide range of human diseases.

References

- 1. researchhub.com [researchhub.com]

- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hereditybio.in [hereditybio.in]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijrar.org [ijrar.org]

- 24. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 25. chemistnotes.com [chemistnotes.com]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. botanyjournals.com [botanyjournals.com]

- 28. m.youtube.com [m.youtube.com]

- 29. benchchem.com [benchchem.com]

- 30. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. brieflands.com [brieflands.com]

- 33. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 34. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 35. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 36. benchchem.com [benchchem.com]

- 37. meliordiscovery.com [meliordiscovery.com]

The Synthetic Cornerstone: A Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate for Advanced Drug Discovery

For the discerning researcher and drug development professional, the strategic selection of molecular building blocks is paramount to the success of a synthesis campaign. Among the pantheon of heterocyclic intermediates, ethyl 3-iodo-1H-pyrazole-4-carboxylate has emerged as a particularly valuable scaffold. Its carefully arranged functionalities—a reactive iodine atom, a nucleophilic nitrogen, and an ester group—offer a trifecta of synthetic handles, enabling the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of this key intermediate, from its fundamental safety and handling protocols to its advanced applications in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Foundational Knowledge: Physicochemical Properties and Identification

A thorough understanding of a reagent's basic properties is the bedrock of its effective and safe utilization in any research endeavor.

| Property | Value | Reference(s) |

| CAS Number | 827316-43-8 | [1][2][3] |

| Molecular Formula | C₆H₇IN₂O₂ | [3] |

| Molecular Weight | 266.04 g/mol | [3] |

| Appearance | White to light yellow powder or crystals | [1] |

| Storage | 2-8°C, Refrigerator, under inert gas | [1][4] |

| InChI Key | GCZGLIKEVZAURZ-UHFFFAOYSA-N | [1] |

Material Safety and Handling: A Prerequisite for Good Science

The responsible handling of any chemical reagent is non-negotiable. The following data, compiled from multiple safety data sheets, provides a comprehensive overview of the hazards and necessary precautions for this compound.

GHS Hazard Identification

Signal Word: Warning[1]

Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures and First Aid

| Precautionary Code | Measure | First Aid Response |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | If on Skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | If in Eyes: Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| P270 | Do not eat, drink or smoke when using this product. | If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

Handling, Storage, and Spill Management

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid formation of dust and aerosols. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][4]

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal. Do not let the product enter drains.

Synthesis and Characterization: Crafting the Building Block

Proposed Synthetic Protocol: Iodination

This protocol is based on established methods for the iodination of electron-rich heterocyclic systems.[5]

Figure 1: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of acetic acid and water, add elemental iodine (I₂, ~1.1 eq).

-

Initiation: Add a catalytic amount of sulfuric acid, followed by the portion-wise addition of periodic acid (H₅IO₆, ~0.4 eq) to the stirred suspension. The periodic acid serves as an oxidant to regenerate the electrophilic iodine species in situ.

-

Reaction: Heat the mixture to 50-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, quench the reaction by pouring it into a cold, aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the pure this compound.

Spectroscopic Characterization

While the full spectral data for the title compound is not widely published, data for its immediate N-protected derivative, ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate (11a) , provides valuable insight into the expected chemical shifts.[6]

-

¹³C NMR (100 MHz, CDCl₃) δ: 14.3, 14.8, 22.3, 60.5, 64.9, 88.7, 97.5, 118.4, 131.1, 161.7.[6]

-

HRMS (ES) calculated for [M+Na]⁺ C₁₀H₁₅IN₂NaO₃: 361.0019; found 361.0018.[6]

The absence of the N-H proton signal and the appearance of signals corresponding to the ethoxyethyl protecting group are the key differences expected compared to the title compound.

Synthetic Utility: A Versatile Hub for Molecular Diversification

The true power of this compound lies in its capacity for controlled, regioselective functionalization. The C-I bond is primed for transition-metal-catalyzed cross-coupling reactions, while the pyrazole N-H offers a site for alkylation or protection, preventing interference in subsequent steps.

N-H Protection and Cross-Coupling Strategy

A common and highly effective strategy involves the initial protection of the pyrazole N-H. This is crucial as the acidic proton can interfere with many organometallic reagents used in cross-coupling reactions. The ethoxyethyl (EtOEt) group is a suitable choice, being easily installed and removed under mild acidic conditions.[6]

Figure 2: Strategic workflow for the functionalization of this compound.

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds. The iodopyrazole is an excellent substrate for this reaction, allowing for the introduction of various alkyne moieties, which are themselves versatile functional groups for further elaboration.[6][7]

Exemplary Protocol: Coupling with Phenylacetylene [6]

-

Setup: To a flask containing the N-protected this compound (1.0 eq), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a suitable solvent such as triethylamine or a mixture of THF/triethylamine.

-

Addition: Add phenylacetylene (1.1-1.5 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until TLC/LC-MS indicates complete consumption of the starting material.

-

Workup & Purification: After completion, the reaction is typically filtered through celite, concentrated, and purified via column chromatography to yield the 3-alkynylpyrazole product.

References

- 1. This compound | 827316-43-8 [sigmaaldrich.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Sciforum : Event management platform [sciforum.net]

A Technical Guide to the Diverse Applications of Substituted 1H-Pyrazole Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazole core, a five-membered diazole heterocycle, is unequivocally a "privileged scaffold" in modern chemical science, particularly in the realm of medicinal chemistry.[1][2][3] Its unique structural and electronic properties, combined with the synthetic accessibility of its derivatives, have enabled its incorporation into a vast array of biologically active agents. This guide provides a technical overview of the potential applications of substituted 1H-pyrazole compounds, moving beyond a simple catalog of activities. We will dissect the mechanistic underpinnings of their function in key therapeutic areas, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide validated experimental protocols for their synthesis and evaluation. The narrative is structured to deliver field-proven insights into their roles as anti-inflammatory, anticancer, and neurological agents, with additional discussion on their utility in agrochemical and material sciences.

The 1H-Pyrazole Core: A Privileged Scaffold in Chemical Science

The pyrazole ring consists of three carbon atoms and two adjacent nitrogen atoms. This arrangement imparts a unique combination of chemical properties. The presence of both a pyridine-like nitrogen (sp2 hybridized, lone pair in a p-orbital contributing to the aromatic system) and a pyrrole-like nitrogen (sp2 hybridized, lone pair in an sp2 orbital) allows for diverse intermolecular interactions, including hydrogen bonding as both a donor and acceptor. This versatility is fundamental to its ability to bind to a wide range of biological targets.[4][5] Furthermore, the scaffold is metabolically stable and the N1, C3, C4, and C5 positions are readily amenable to substitution, allowing for precise tuning of steric, electronic, and pharmacokinetic properties.[1] This synthetic tractability has cemented its status as a cornerstone for library synthesis and lead optimization campaigns.

Medicinal Chemistry Applications: A Cornerstone of Modern Therapeutics

The pyrazole moiety is present in numerous marketed drugs, proving its pharmacological potential across diverse therapeutic categories.[2][5]

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

The most prominent application of pyrazole derivatives in medicine is in the management of inflammation. This is exemplified by the blockbuster drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7][8]

Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9][10] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[8][9] Non-selective NSAIDs like ibuprofen inhibit both isoforms, leading to the common side effect of gastrointestinal distress.[8]

Diaryl-substituted pyrazoles, like Celecoxib, achieve their selectivity by exploiting structural differences in the active sites of the COX isoforms. The active site of COX-2 is larger and possesses a hydrophilic side pocket. The polar sulfonamide side chain of Celecoxib binds to this specific pocket, leading to potent and selective inhibition of COX-2 while largely sparing COX-1 at therapeutic doses.[8][9] This targeted inhibition reduces the synthesis of pro-inflammatory prostaglandins without compromising the protective functions of COX-1.[6][7][10]

Caption: Selective inhibition of COX-2 by Celecoxib.

Structure-Activity Relationship (SAR) Insights: Studies have consistently shown that for potent COX-2 inhibition, a 1,5-diaryl-substituted pyrazole scaffold is optimal.

-

N1-substituent: A para-sulfonamide or methylsulfonyl phenyl group is critical for binding to the hydrophilic side pocket of COX-2, conferring selectivity.

-

C5-substituent: A para-tolyl or similar substituted phenyl ring enhances binding affinity.

-

C3-substituent: A trifluoromethyl group at the C3 position increases potency.[6]

Anticancer Agents: Targeting Multiple Hallmarks of Cancer

Substituted pyrazoles have emerged as a versatile scaffold for the development of novel anticancer agents, targeting various pathways involved in tumor proliferation and survival.[11][12] Their mechanisms are diverse, ranging from enzyme inhibition to the disruption of protein-protein interactions.

Key Mechanisms and Targets:

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, which are often dysregulated in cancer. For instance, pyrazole derivatives have been developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death.[13] Other targets include epidermal growth factor receptor (EGFR) and B-Raf proto-oncogene (BRAF).[12]

-

Tubulin Polymerization Inhibition: Some pyrazole-fused curcumin analogues have been shown to inhibit microtubule assembly, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[14][15]

-

Induction of Apoptosis: Pyrazole-benzimidazole hybrids have demonstrated the ability to induce apoptosis in cancer cells by collapsing the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.[16]

Caption: Workflow for anticancer evaluation of pyrazoles.

Quantitative Data Summary:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Benzimidazole Hybrid (9) | MCF-7 (Breast) | 1.12 | [16] |

| Pyrazole-Benzimidazole Hybrid (17) | A549 (Lung) | 0.83 | [16] |

| Pyrazolyl Analogue (5e) | HCT-116 (Colon) | 3.6 | [17] |

| Benzofuropyrazole (4a) | K562 (Leukemia) | 0.26 | [18] |

| Pyrazole-fused Curcumin (7h) | MDA-MB-231 (Breast) | 2.43 | [14][15] |

| Pyrazole-based Complex (L2) | CFPAC-1 (Pancreatic) | 61.7 | [4] |

Neurological Applications: Cannabinoid Receptor Modulation

Substituted pyrazoles are crucial in neuroscience research, particularly as antagonists for the cannabinoid CB1 receptor.[19][20] These compounds are valuable tools for studying the endocannabinoid system and have therapeutic potential.

Structure-Activity Relationship (SAR) Insights: The development of potent and selective CB1 antagonists like SR141716A has defined clear SAR principles for this class.[19][20]

-

C5 Position: A para-substituted phenyl ring is essential for high affinity. Potency often follows the order I > Br > Cl > F.[19]

-

C3 Position: A carboxamido group, particularly with a piperidinyl substituent, is optimal for potent antagonism.[19][21]

-

N1 Position: A 2,4-dichlorophenyl group is a key requirement for high antagonistic activity at the CB1 receptor.[19][20][21]

Antimicrobial and Antiviral Applications

The pyrazole scaffold is also a component of numerous compounds with significant antimicrobial and antiviral activity.[2][22][23] Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, various fungal strains, and viruses like HIV-1.[24][25] The broad-spectrum activity is attributed to the scaffold's ability to be functionalized with various pharmacophores that can target different microbial pathways.[26][27]

Agrochemical Applications

Beyond medicine, pyrazole derivatives have found significant use in agriculture as potent herbicides, insecticides, and fungicides.[24][28] The mode of action often involves the inhibition of essential enzymes in pests or weeds that are not present in crops or mammals, providing a degree of selectivity. The ability to systematically modify substituents on the pyrazole ring allows for the optimization of properties like soil half-life, water solubility, and target specificity, which are critical for agrochemical development.

Experimental Protocols

The trustworthiness of any chemical guide rests on reproducible, self-validating methodologies. Below are foundational protocols for the synthesis and evaluation of substituted 1H-pyrazole compounds.

Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt/Knorr Condensation

This two-step protocol is a classic and reliable method for generating a diverse library of pyrazole derivatives.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Reagents: Substituted acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), ethanol, aqueous NaOH (e.g., 10-20%).

-

Procedure:

-

Dissolve the acetophenone and benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add the aqueous NaOH solution dropwise while maintaining the temperature. The addition of a base is critical as it deprotonates the α-carbon of the ketone, generating the enolate nucleophile required for the condensation.

-

Stir the reaction mixture vigorously for 2-4 hours at room temperature. Monitor reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid product, wash with cold water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone (chalcone).

-

Step 2: Pyrazole Formation (Cyclocondensation)

-

Reagents: Synthesized chalcone (1.0 eq), hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine hydrochloride) (1.1 eq), glacial acetic acid or ethanol.

-

Procedure:

-

Dissolve the chalcone in glacial acetic acid or ethanol in a round-bottom flask. The choice of solvent can influence reaction rates and regioselectivity.[29] Acetic acid often serves as both solvent and catalyst.

-

Add the hydrazine derivative to the solution.

-

Reflux the mixture for 4-8 hours, monitoring by TLC. The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude pyrazole by recrystallization or column chromatography.

-

Characterize the final product using NMR, IR, and Mass Spectrometry.

-

Caption: General workflow for pyrazole synthesis.

Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.[17]

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4 °C for 1 hour. This step cross-links proteins, fixing the cells to the plate.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Outlook and Conclusion

The substituted 1H-pyrazole scaffold continues to be a source of significant innovation in chemistry and pharmacology. Its proven success in targeting a wide range of biological molecules ensures its place in future drug discovery programs. Emerging research is focused on developing pyrazole-based PROTACs (Proteolysis Targeting Chimeras), covalent inhibitors, and dual-target agents to overcome drug resistance and improve therapeutic outcomes. The synthetic versatility of the pyrazole core, coupled with advanced computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics and functional materials with unprecedented precision and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. study.com [study.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]